N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C17H16F3NO and its molecular weight is 307.316. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide has shown potential in anticonvulsant activity. A study found that benzamides, including those with a 3,5-trifluoromethyl group, were either equipotent with or more potent than phenytoin in anticonvulsant screens (Mussoi et al., 1996).
Anticancer Activity
Another significant application of this compound is in anticancer research. Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for anticancer activity against various cancer cell lines, showing promising results (Ravinaik et al., 2021).
Polymer Chemistry
In polymer chemistry, aromatic diamines substituted with a trifluoromethyl group in the side chain, including those similar to this compound, have been used to prepare polyimides. These polyimides showed good solubility in organic solvents and exhibited high thermal stability (Liu et al., 2002).
Synthesis and Characterization of Organic Compounds
The synthesis and characterization of related organic compounds, such as N-[2-(trifluoromethyl)phenyl]benzamides, have been extensively studied. This includes the investigation of their crystal structures, which helps in understanding the properties and potential applications of these compounds (Suchetan et al., 2016).
Antimicrobial and Antifungal Activity
Research has also explored the antimicrobial and antifungal activities of benzamide derivatives. Compounds synthesized from benzamides, including those with trifluoromethyl groups, have shown inhibition of bacterial and fungal growth, indicating potential in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The presence of the trifluoromethyl group might influence its pharmacokinetic properties, as this group is known to enhance metabolic stability and increase lipophilicity, potentially improving oral bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide. For instance, extreme pH values could affect the compound’s ionization state, potentially altering its interaction with targets. Similarly, high temperatures might increase the compound’s rate of degradation .
Properties
IUPAC Name |
N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-11-8-12(2)10-13(9-11)16(22)21(3)15-6-4-14(5-7-15)17(18,19)20/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFAECVCRAFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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